molecular formula C19H19NO4 B3004927 2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide CAS No. 1426314-95-5

2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide

Cat. No. B3004927
CAS RN: 1426314-95-5
M. Wt: 325.364
InChI Key: MJROMJNLWGQXPK-UHFFFAOYSA-N
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Description

The compound "2-methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzamide" is a structurally complex benzamide derivative. Benzamides are a class of compounds known for their diverse pharmacological activities, which often include gastrokinetic properties and potential applications in cancer treatment as well as imaging agents in PET scans . The presence of methoxy groups and a phenoxy substituent in the compound suggests potential for significant biological activity, given the relevance of similar structures in the literature.

Synthesis Analysis

The synthesis of benzamide derivatives can be complex, involving multiple steps and varying yields. For instance, the synthesis of a related compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved in 9 steps with a 1% overall yield, indicating the challenges associated with such synthetic pathways . Another example is the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide from salicylic acid and 4-aminopyridine, which achieved an 87.8% yield under optimized conditions . These examples highlight the importance of reaction conditions and the potential for high yields in the synthesis of benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and DFT calculations. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using these methods, revealing its crystallization in a triclinic system and providing detailed geometrical parameters . Such analyses are crucial for understanding the molecular geometry, which can influence the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cycloaddition and electrocyclic ring opening, as seen in the reactions of cisoid α-methoxyimino ketones with N,N-diethyl-1-propyn-1-amine . The reactivity of these compounds can be influenced by their molecular structure, as indicated by the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan investigations . Understanding these reactions is essential for predicting the behavior of the compound under different conditions and for designing new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as polymorphism, thermal stability, and spectroscopic characteristics, are important for their practical applications. For instance, two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) were characterized, showing different thermal and spectroscopic properties . These properties can affect the compound's stability, solubility, and suitability for various pharmaceutical formulations.

Future Directions

The reported compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

properties

IUPAC Name

2-methoxy-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-16-10-4-3-9-15(16)19(21)20-13-7-8-14-24-18-12-6-5-11-17(18)23-2/h3-6,9-12H,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJROMJNLWGQXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC#CCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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